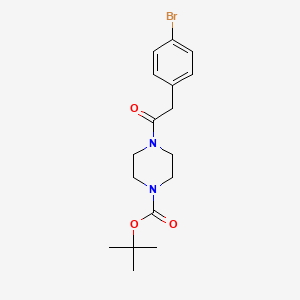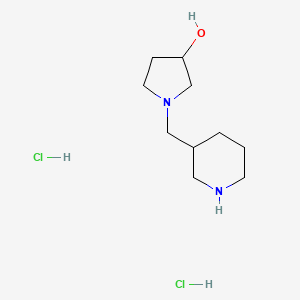
1-(3-ピペリジニルメチル)-3-ピロリジノール二塩酸塩
説明
1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
1-(3-ピペリジニルメチル)-3-ピロリジノール二塩酸塩: は、医薬品化学において、さまざまな薬理活性化合物の合成のためのビルディングブロックとして使用されます。 そのピペリジン環とピロリジン環は、生体活性分子に広く存在するため、新規薬物の開発における重要な足場として役立ちます 。この化合物は、塩酸塩と塩を形成する能力により、溶解性を高め、創薬プロセスにおける後続の反応に適したものになります。
薬理学
薬理学では、この化合物はしばしば、製剤の基準物質および品質管理試験に使用されます 。その明確な構造と特性により、分析機器の較正が可能になり、薬物動態および薬力学研究の正確性と信頼性を確保できます。
神経科学
1-(3-ピペリジニルメチル)-3-ピロリジノール二塩酸塩のピペリジン部分は、神経科学研究において特に注目されています。 ピペリジン誘導体は、さまざまな神経伝達物質系と相互作用することが知られており、この化合物は、神経経路に対するその調節効果と神経疾患に対する潜在的な治療用途を研究するために使用できます .
毒性学
毒性学的研究では、1-(3-ピペリジニルメチル)-3-ピロリジノール二塩酸塩を使用して、新規化学物質の安全性プロファイルを評価できます。 その構造は、他のピペリジン系化合物と類似しているため、関連物質の毒性と代謝安定性を評価するための比較基準として役立ちます .
化学合成
この化合物は、複雑な分子構造を構築するため、合成化学においても重要です。 特に、多くの医薬品に存在する複素環状化合物の構築において、多段階合成ルートの中間体として機能できます .
生物学的研究
生物学的研究では、1-(3-ピペリジニルメチル)-3-ピロリジノール二塩酸塩を使用して、ピペリジン関連化合物の生物活性を探求しています。 生体高分子との相互作用により、薬物の作用機序の分子基盤についての洞察が得られ、新規治療標的の同定につながる可能性があります .
特性
IUPAC Name |
1-(piperidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-3-5-12(8-10)7-9-2-1-4-11-6-9;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUBFTUQCTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-78-3 | |
| Record name | 1-[(piperidin-3-yl)methyl]pyrrolidin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




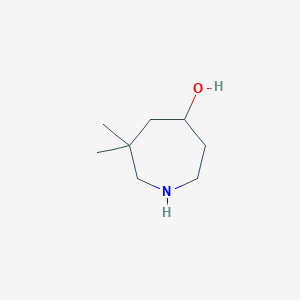
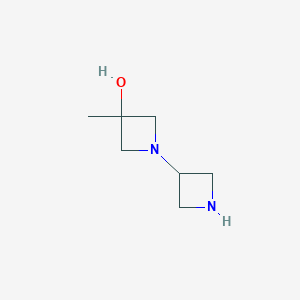
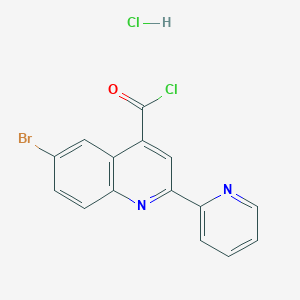
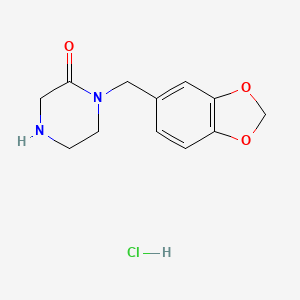
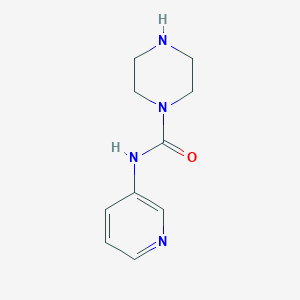
![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)

![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)
